molecular formula C12H6Br2N2 B1457984 2,8-Dibromophenazine CAS No. 105836-93-9

2,8-Dibromophenazine

Cat. No. B1457984
M. Wt: 338 g/mol
InChI Key: ABVGUWJHWXBGEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8-Dibromophenazine is a compound with the molecular formula C12H6Br2N2 . It belongs to the phenazine family of molecules.


Molecular Structure Analysis

The molecular structure of 2,8-Dibromophenazine consists of a phenazine core with bromine atoms at the 2 and 8 positions . The molecular weight is approximately 338 g/mol .

Scientific Research Applications

Antiviral Activities

Phenothiazines, including derivatives similar to 2,8-Dibromophenazine, have demonstrated potential in antiviral applications. Specifically, compounds such as chlorpromazine, fluphenazine, and others have shown antiviral activity against a broad spectrum of viruses by inhibiting processes like virus replication, cell-cell fusion, and viral entry into host cells. Further research is needed to validate these findings in animal and human subjects (Otręba, Kośmider, & Rzepecka-Stojko, 2020).

Antitumoral Effects

Studies on phenazine derivatives, closely related to 2,8-Dibromophenazine, have shown promising results in cancer research. For example, phenazine N5,N10-dioxide derivatives exhibited significant antitumoral effects on Caco-2 cells, a human colorectal adenocarcinoma cell line. These compounds were found to inhibit cell growth, alter the cell cycle, induce apoptosis, and not cause significant DNA damage (Pachón et al., 2008).

Educational Applications in Medicinal Chemistry

Phenazine 5,10-dioxides, which are structurally related to 2,8-Dibromophenazine, have been used as models in educational settings to teach students about drug metabolism and activation, particularly in the context of anticancer prodrugs. This interdisciplinary approach integrates biochemistry and organic chemistry, highlighting the importance of understanding drug metabolism and mechanism of action (Lavaggi et al., 2013).

Redox Characteristics and Environmental Role

Phenazines play a crucial role in microbial metabolism and electron transfer. Studies on phenazines, similar to 2,8-Dibromophenazine, have focused on understanding their redox characteristics and their role in facilitating microbial metabolism in natural and engineered environments. This research highlights the environmental significance of phenazines and their potential applications in biotechnology (Chen et al., 2015).

properties

IUPAC Name

2,8-dibromophenazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2N2/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVGUWJHWXBGEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C3C=C(C=CC3=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8-Dibromophenazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,8-Dibromophenazine
Reactant of Route 2
Reactant of Route 2
2,8-Dibromophenazine
Reactant of Route 3
Reactant of Route 3
2,8-Dibromophenazine
Reactant of Route 4
Reactant of Route 4
2,8-Dibromophenazine
Reactant of Route 5
Reactant of Route 5
2,8-Dibromophenazine
Reactant of Route 6
Reactant of Route 6
2,8-Dibromophenazine

Citations

For This Compound
2
Citations
DL VIVIAN, RM HOGART… - The Journal of Organic …, 1961 - ACS Publications
The synthesis and some of the properties of a homologous series of 2-alkylamino-8-chlorophenazines are described, together with the preparationof 2, 8-dibromophenazine and two …
Number of citations: 3 pubs.acs.org
HSIHU LIN, CC PRICE - The Journal of Organic Chemistry, 1961 - ACS Publications
(CH2) 2N (C2HS) 2 pound 9-[2-(diethylamino) ethyl]-6-chloropurine (VII) was prepared in low yield by cyclization in ethyl orthoformate-acetic anhydride combination. This compound (VII…
Number of citations: 4 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.